![molecular formula C18H15NO5S2 B13056631 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C18H15NO5S2 and a molecular weight of 389.45 g/mol . This compound is characterized by the presence of a thiophene ring, a phenoxy group, and a phenylmethanesulfonamido group, making it a unique and versatile molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with phenoxy and phenylmethanesulfonamido groups. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Reaction: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with phenoxy and phenylmethanesulfonamido groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H15NO5S2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
3-[4-(N-methylsulfonylanilino)phenoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO5S2/c1-26(22,23)19(13-5-3-2-4-6-13)14-7-9-15(10-8-14)24-16-11-12-25-17(16)18(20)21/h2-12H,1H3,(H,20,21) |
InChI 键 |
CHQHGNTUORYMHY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
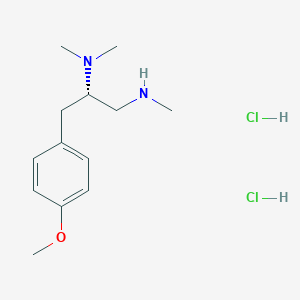
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
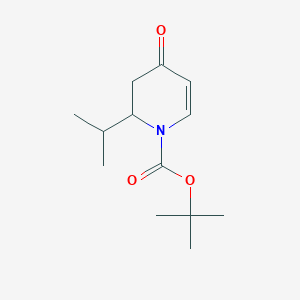
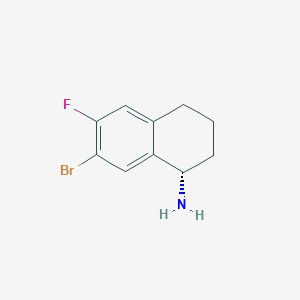
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
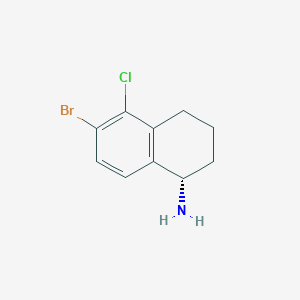
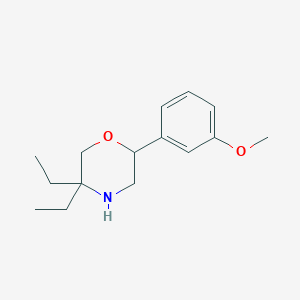
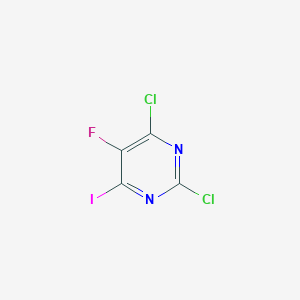
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino6-chloropyridine-3-carboxylate](/img/structure/B13056647.png)
